BenchChemオンラインストアへようこそ!

2-bromo-N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

EGFR inhibition HER-2 dual targeting Halogen SAR

2-Bromo-N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic small molecule belonging to the 1,3,4-thiadiazole-2-yl benzamide class. This heterocyclic scaffold is widely recognized as a privileged pharmacophore in anticancer drug discovery, functioning as a bioisostere of pyrimidine and capable of interfering with DNA replication processes.

Molecular Formula C17H14BrN3OS2
Molecular Weight 420.4 g/mol
Cat. No. B12460333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Molecular FormulaC17H14BrN3OS2
Molecular Weight420.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3Br
InChIInChI=1S/C17H14BrN3OS2/c1-11-6-8-12(9-7-11)10-23-17-21-20-16(24-17)19-15(22)13-4-2-3-5-14(13)18/h2-9H,10H2,1H3,(H,19,20,22)
InChIKeyNDORPBMVTRMLKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide – Compound Class Profile for Anticancer Procurement


2-Bromo-N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic small molecule belonging to the 1,3,4-thiadiazole-2-yl benzamide class. This heterocyclic scaffold is widely recognized as a privileged pharmacophore in anticancer drug discovery, functioning as a bioisostere of pyrimidine and capable of interfering with DNA replication processes [1]. The compound incorporates a 2-bromobenzamide moiety and a 4-methylbenzylthio substituent at the 5-position of the thiadiazole ring—two structural features independently associated with potent antiproliferative activity in published structure-activity relationship (SAR) studies [2][3].

Why 2-Bromo-N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide Cannot Be Replaced by a Generic 1,3,4-Thiadiazole Analog


Within the 1,3,4-thiadiazole-2-yl benzamide series, both the benzylthio substituent at the 5-position and the halogen substitution pattern on the benzamide ring critically govern antitumor potency and target selectivity [1][2]. Published SAR data demonstrate that replacing the benzylthio moiety or altering the halogen position from ortho- to para- can shift antiproliferative IC50 values by over an order of magnitude across multiple cancer cell lines [1][3]. Consequently, procurement of a generic or positional isomer in place of 2-bromo-N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide carries a high risk of obtaining a compound with substantially different—and likely inferior—biological performance, undermining reproducibility in target validation or screening campaigns.

Quantitative Evidence Guide for 2-Bromo-N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide vs. Closest Analogs


Ortho-Bromo Substituent on Benzamide Drives Sub-100 nM EGFR/HER-2 Inhibition Versus Chloro or Fluoro Analogs

In a series of 2,5-disubstituted 1,3,4-thiadiazole benzamides, the o-bromophenyl derivative (29i) achieved EGFR IC50 = 29.30 nM and HER-2 IC50 = 55.69 nM, ranking as the most potent enzyme inhibitor within its subclass. The ortho-bromo substitution on the benzamide ring was explicitly more effective than the corresponding para-chloro (29f–h) and para-fluoro (29l–n) analogs, establishing a clear halogen-position dependency [1]. The target compound retains this ortho-bromo benzamide configuration, distinguishing it from the 4-bromo positional isomer (4-bromo-N-{5-[(4-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide) which places the bromine para to the amide linkage .

EGFR inhibition HER-2 dual targeting Halogen SAR

4-Methylbenzylthio Substituent at the 5-Position Is Essential for Antitumor Potency Across Multiple Cell Lines

A systematic SAR study of 1,3,4-thiadiazole derivatives bearing benzisoselenazolone scaffolds demonstrated that the benzylthio moiety at position 2 (equivalent to the 5-position in the target compound) is vital for modulating antitumor activities against HeLa, SMMC-7721, MCF-7, and A549 cell lines [1]. Among tested compounds, those with benzylthio substitution achieved IC50 values as low as 1.12 μmol/L (compound 7j against MCF-7) and 1.25 μmol/L (compound 7j against A549). Removal or modification of this substituent is expected to substantially reduce antiproliferative potency. The target compound uniquely combines this 4-methylbenzylthio group with an ortho-bromo benzamide, a dual-substitution pattern absent from the comparator series in the primary literature [1][2].

Benzylthio SAR Antiproliferative activity 1,3,4-Thiadiazole

Positional Isomer Differentiation: 2-Bromo vs. 4-Bromo Benzamide Impacts LogP and Predicted Membrane Permeability

The target compound (2-bromo positional isomer) and its 4-bromo analog (4-bromo-N-{5-[(4-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide, ChemBridge SC-7492817) share the same molecular formula (C17H14BrN3OS2, MW 420) but differ in bromine position . The 4-bromo isomer has a reported LogP of 4.79 and tPSA of 54.9 Ų . Ortho-substitution typically reduces LogP relative to para-substitution due to intramolecular interactions and altered solvation, which can influence membrane permeability and oral bioavailability predictions. While the target compound's exact LogP has not been published, this physicochemical divergence means the two isomers are not interchangeable for ADMET profiling or formulation optimization [1].

Physicochemical properties LogP Drug-likeness

Dual Functionalization (2-Bromo-Benzamide + 4-Methylbenzylthio) Creates a Pharmacophore Not Present in Simpler 2-Bromo-N-(1,3,4-thiadiazol-2-yl)benzamide

The simpler analog 2-bromo-N-(1,3,4-thiadiazol-2-yl)benzamide (CAS 303794-76-5, MW 284.13) lacks the 5-position benzylthio substituent entirely . Published SAR demonstrates that the most inhibitory active 1,3,4-thiadiazole compounds incorporate both secondary alkyl(aryl)amido and benzylthio(mercapto) groups at positions 2 and 5 [1]. The unsubstituted analog is therefore predicted to exhibit significantly weaker target binding and cellular potency. The 4-methyl substitution on the benzyl group further distinguishes the target compound from the unsubstituted benzylthio series [2].

Pharmacophore design Dual substitution Target selectivity

Recommended Application Scenarios for 2-Bromo-N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide


EGFR/HER-2 Dual-Target Kinase Inhibitor Screening and Lead Optimization

Based on class-level evidence that o-bromophenyl 1,3,4-thiadiazole benzamides achieve sub-100 nM EGFR and HER-2 inhibition [1], this compound is a rational choice for kinase profiling panels targeting breast (SK-BR-3, MCF-7) and lung (A549, H1975) cancer models. The 4-methylbenzylthio substituent is expected to confer additional cellular potency based on established benzylthio SAR [2], making it suitable as a starting scaffold for dual EGFR/HER-2 inhibitor optimization programs.

Structure-Activity Relationship Studies on Halogen Position Effects in Thiadiazole Benzamides

The target compound serves as a critical ortho-bromo reference point in halogen scanning SAR studies. Direct comparison with its 4-bromo positional isomer (SC-7492817) [1] enables quantification of how bromine position affects target engagement, cellular potency, and physicochemical properties within an otherwise identical molecular framework.

Anticancer Screening Libraries Requiring Benzylthio-Containing Thiadiazole Diversity

Published evidence confirms that the benzylthio moiety at the 5-position of 1,3,4-thiadiazole is a key determinant of antitumor activity across multiple cell lines, with IC50 values reaching 1.12–1.25 μmol/L in MCF-7 and A549 assays [1]. This compound adds a distinct chemotype to diversity-oriented screening collections, complementing non-benzylthio thiadiazole analogs.

In Silico ADMET Modeling and Drug-Likeness Profiling of Ortho-Substituted Benzamides

The ortho-bromo configuration combined with the 4-methylbenzylthio group presents a unique physicochemical profile for computational ADMET prediction studies. The compound can be used to benchmark in silico models against the experimentally characterized 4-bromo isomer (LogP = 4.79, tPSA = 54.9) [1], providing insights into how positional isomerism affects predicted oral bioavailability and membrane permeability.

Quote Request

Request a Quote for 2-bromo-N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.